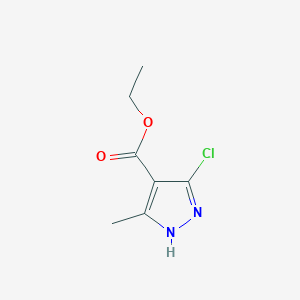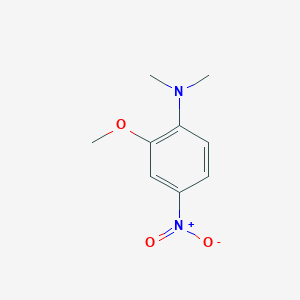
(3-(Benzylthio)-5-chloro-2-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group, a methoxy group, and a phenylmethylthio group, along with a benzenemethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction of benzyl chloride with sodium thiolate to form benzylthiol.
Substitution Reaction: The benzylthiol is then reacted with 5-chloro-2-methoxybenzaldehyde under basic conditions to form the corresponding thioether.
Reduction: The thioether is reduced using a suitable reducing agent such as sodium borohydride to yield 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amines, ethers.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol involves its interaction with specific molecular targets. The phenylmethylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxyphenol: Similar structure but lacks the phenylmethylthio group.
2-Methoxy-5-chlorobenzyl alcohol: Similar structure but lacks the phenylmethylthio group.
3-(Phenylmethylthio)benzyl alcohol: Similar structure but lacks the chloro and methoxy groups.
Uniqueness
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethylthio) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H15ClO2S |
|---|---|
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
(3-benzylsulfanyl-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO2S/c1-18-15-12(9-17)7-13(16)8-14(15)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
InChI-Schlüssel |
ZDWQOZFCGIMVKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1SCC2=CC=CC=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)




![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
